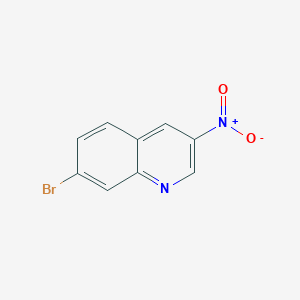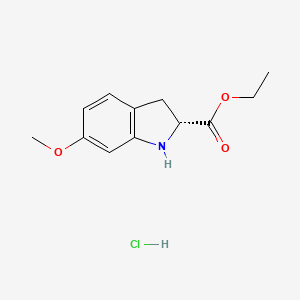![molecular formula C13H11ClN4 B11859139 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B11859139.png)
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a benzyl group at the nitrogen atom and a chlorine atom at the fourth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 4-chloro-3-nitropyridine with benzylamine, followed by reduction and cyclization steps. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the fourth position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Catalysts like palladium on carbon or sodium borohydride in ethanol.
Major Products:
- Substituted derivatives with various functional groups.
- N-oxides and reduced amine derivatives.
- Cyclized heterocyclic compounds .
Applications De Recherche Scientifique
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor and other therapeutic targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine: Similar structure but lacks the amine group.
4-Chloro-1H-pyrazolo[3,4-B]pyridine: Lacks the benzyl group and amine group.
1-Benzyl-1H-pyrazolo[3,4-B]pyridin-5-amine: Lacks the chlorine atom.
Uniqueness: 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridin-5-amine is unique due to the presence of both the benzyl and chlorine substituents, which contribute to its distinct chemical reactivity and biological activity. The combination of these groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .
Propriétés
Formule moléculaire |
C13H11ClN4 |
|---|---|
Poids moléculaire |
258.70 g/mol |
Nom IUPAC |
1-benzyl-4-chloropyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C13H11ClN4/c14-12-10-6-17-18(13(10)16-7-11(12)15)8-9-4-2-1-3-5-9/h1-7H,8,15H2 |
Clé InChI |
NPDFKZYVLWUTEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=NC=C(C(=C3C=N2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(3-Chlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B11859078.png)
![5-(Benzo[d]oxazol-2-yl)quinolin-8-ol](/img/structure/B11859081.png)




![5-Amino-1-isopropyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11859120.png)
![Methyl 3-ethyl-2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11859128.png)
![2-Methoxy-N-[(prop-2-en-1-yl)oxy]naphthalene-1-carboxamide](/img/structure/B11859134.png)


